1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene
Overview
Description
1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene is a useful research compound. Its molecular formula is C23H22NP and its molecular weight is 343.4 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene plays a crucial role in biochemical reactions, particularly as a ligand in transition metal catalysis. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating catalytic processes. For instance, it has been shown to interact with transition metal complexes, enhancing their catalytic efficiency in organic synthesis reactions . The nature of these interactions often involves the coordination of the phosphine group with the metal center, thereby stabilizing the transition state and lowering the activation energy of the reaction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the phosphorylation status of key signaling proteins, thereby altering signal transduction pathways . Additionally, this compound has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes involved in metabolic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The phosphine group of the compound can form coordination bonds with metal ions in enzymes, leading to either inhibition or activation of enzymatic activity . Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . This degradation can lead to a decrease in its efficacy and potential alterations in its biochemical properties. Long-term studies have also indicated that prolonged exposure to this compound can result in changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance metabolic activity and improve cellular function. At higher doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity, while deviations from this range lead to diminished efficacy or increased toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, it has been shown to interact with enzymes involved in the tricarboxylic acid cycle, leading to changes in the levels of intermediates and overall metabolic flux. Additionally, this compound can affect the activity of enzymes involved in lipid metabolism, thereby influencing lipid homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporter proteins, facilitating its distribution to various cellular compartments . Additionally, binding proteins can sequester this compound, influencing its localization and accumulation within specific tissues or organelles.
Subcellular Localization
The subcellular localization of this compound is a critical determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound within cells can also affect its interactions with other biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
1-diphenylphosphanyl-N,N-dimethyl-1H-inden-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22NP/c1-24(2)22-17-18-11-9-10-16-21(18)23(22)25(19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-17,23H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKUSEFNLYUXNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=CC=CC=C2C1P(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40698086 | |
Record name | 1-(Diphenylphosphanyl)-N,N-dimethyl-1H-inden-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40698086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628323-64-8 | |
Record name | 1-(Diphenylphosphanyl)-N,N-dimethyl-1H-inden-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40698086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.